molecular formula C9H8F2O2 B13891378 3,4-Difluoro-2-methylphenylacetic acid

3,4-Difluoro-2-methylphenylacetic acid

Cat. No.: B13891378
M. Wt: 186.15 g/mol
InChI Key: WYZUTQXGCRGJQS-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methylphenylacetic acid is an organic compound with the molecular formula C9H8F2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions and a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-methylphenylacetic acid typically involves the introduction of fluorine atoms into the phenylacetic acid structure. One common method is the direct fluorination of 2-methylphenylacetic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of catalytic fluorination, where a catalyst such as palladium or nickel is used to facilitate the introduction of fluorine atoms into the phenylacetic acid structure. This method can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-methylphenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The compound can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohols or aldehydes.

    Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

3,4-Difluoro-2-methylphenylacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methylphenylacetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, potentially leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoro-4-methylphenylacetic acid: Similar structure with fluorine atoms at the 2 and 3 positions.

    2,3-Difluorophenylacetic acid: Lacks the methyl group at the 2 position.

    4-Methylphenylacetic acid: Lacks the fluorine atoms.

Uniqueness

3,4-Difluoro-2-methylphenylacetic acid is unique due to the specific positioning of the fluorine atoms and the methyl group, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of fluorinated compounds.

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

2-(3,4-difluoro-2-methylphenyl)acetic acid

InChI

InChI=1S/C9H8F2O2/c1-5-6(4-8(12)13)2-3-7(10)9(5)11/h2-3H,4H2,1H3,(H,12,13)

InChI Key

WYZUTQXGCRGJQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)F)CC(=O)O

Origin of Product

United States

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